molecular formula C12H10 B3176713 1,4-Di(prop-1-yn-1-yl)benzene CAS No. 105058-42-2

1,4-Di(prop-1-yn-1-yl)benzene

Cat. No.: B3176713
CAS No.: 105058-42-2
M. Wt: 154.21 g/mol
InChI Key: JQERGZDDUGLLIS-UHFFFAOYSA-N
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Description

1,4-Di(prop-1-yn-1-yl)benzene is an organic compound with the molecular formula C12H10. It is a derivative of benzene, where two propynyl groups are attached to the 1 and 4 positions of the benzene ring.

Biochemical Analysis

Biochemical Properties

1,4-Di(propynyl)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1,4-Di(propynyl)benzene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can influence the metabolic pathways of other substrates processed by cytochrome P450 enzymes.

Cellular Effects

The effects of 1,4-Di(propynyl)benzene on cellular processes are diverse. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism . In particular, 1,4-Di(propynyl)benzene can modulate the activity of signaling proteins, leading to alterations in cell function. For example, it can inhibit the proliferation of certain cancer cell lines by interfering with the signaling pathways that regulate cell growth and division. Additionally, 1,4-Di(propynyl)benzene can affect gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression levels of specific genes.

Molecular Mechanism

At the molecular level, 1,4-Di(propynyl)benzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, 1,4-Di(propynyl)benzene can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, the compound can influence gene expression by interacting with transcription factors and modulating their ability to bind to DNA.

Temporal Effects in Laboratory Settings

The effects of 1,4-Di(propynyl)benzene can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of 1,4-Di(propynyl)benzene on cellular function can vary depending on the duration of exposure. Prolonged exposure to the compound can lead to cumulative effects on cell signaling pathways and gene expression, potentially resulting in altered cellular function.

Dosage Effects in Animal Models

The effects of 1,4-Di(propynyl)benzene in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, 1,4-Di(propynyl)benzene can induce toxic effects, including liver damage and disruption of metabolic processes. These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive metabolites that can cause cellular damage.

Metabolic Pathways

1,4-Di(propynyl)benzene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized to various intermediates, which can then enter different metabolic pathways. For example, the metabolism of 1,4-Di(propynyl)benzene can lead to the formation of reactive intermediates that can participate in oxidative stress pathways, potentially leading to cellular damage.

Transport and Distribution

Within cells and tissues, 1,4-Di(propynyl)benzene is transported and distributed through various mechanisms . The compound can interact with transport proteins that facilitate its movement across cell membranes. Additionally, 1,4-Di(propynyl)benzene can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of 1,4-Di(propynyl)benzene is influenced by its interactions with specific targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects. The localization of 1,4-Di(propynyl)benzene within these compartments can impact its activity and function, potentially influencing cellular processes such as energy production and protein synthesis.

Preparation Methods

The synthesis of 1,4-Di(prop-1-yn-1-yl)benzene typically involves the reaction of benzene derivatives with propynyl groups. One common method is the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1,4-Di(prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the propynyl groups to propenyl or propyl groups. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation with potassium permanganate can yield 1,4-bis(prop-1-yn-1-yl)benzene-1,4-dicarboxylic acid .

Scientific Research Applications

1,4-Di(prop-1-yn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules that can interact with specific biological targets.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

1,4-Di(prop-1-yn-1-yl)benzene can be compared with other similar compounds, such as:

    1,4-Di(prop-1-en-2-yl)benzene: This compound has propenyl groups instead of propynyl groups, which affects its reactivity and applications.

    1,4-Di(propyl)benzene: The fully saturated propyl groups make this compound less reactive compared to this compound.

    1,4-Di(ethynyl)benzene:

The uniqueness of this compound lies in its combination of aromatic stability and the reactivity of the propynyl groups, making it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

1,4-bis(prop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQERGZDDUGLLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(C=C1)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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